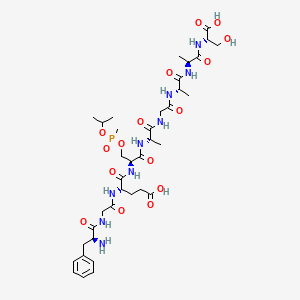
IMPA-Nonapeptide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
IMPA-Nonapeptide is a synthetic peptide compound with the molecular formula C37H58N9O16P and a molecular weight of 915.881 g/mol It is a nonapeptide, meaning it consists of nine amino acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of IMPA-Nonapeptide typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. This process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA), and purified by high-performance liquid chromatography (HPLC) .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve the use of automated peptide synthesizers, which allow for the efficient and reproducible production of large quantities of the peptide. The process is optimized to ensure high yield and purity, making it suitable for commercial applications .
化学反応の分析
Types of Reactions
IMPA-Nonapeptide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction can lead to the cleavage of these bonds .
科学的研究の応用
IMPA-Nonapeptide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic applications, such as antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based products, including cosmetics and pharmaceuticals
作用機序
The mechanism of action of IMPA-Nonapeptide involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors on the cell surface, triggering a cascade of intracellular events that lead to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
IMPA-Nonapeptide can be compared with other nonapeptides, such as those derived from elastin. These peptides share similar structural features but may differ in their biological activities and applications. For example, elastin-derived nonapeptides are known for their role in regulating biological processes like cancer progression and angiogenesis .
List of Similar Compounds
- AGIPGLGVG
- VGVPGLGVG
- AGVPGLGVG
- AGVPGFGAG
This compound stands out due to its specific sequence and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C37H58N9O16P |
|---|---|
分子量 |
915.9 g/mol |
IUPAC名 |
(4S)-4-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-[methyl(propan-2-yloxy)phosphoryl]oxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C37H58N9O16P/c1-19(2)62-63(6,60)61-18-27(46-35(56)25(12-13-30(50)51)44-29(49)16-40-34(55)24(38)14-23-10-8-7-9-11-23)36(57)43-20(3)31(52)39-15-28(48)41-21(4)32(53)42-22(5)33(54)45-26(17-47)37(58)59/h7-11,19-22,24-27,47H,12-18,38H2,1-6H3,(H,39,52)(H,40,55)(H,41,48)(H,42,53)(H,43,57)(H,44,49)(H,45,54)(H,46,56)(H,50,51)(H,58,59)/t20-,21-,22-,24-,25-,26-,27-,63?/m0/s1 |
InChIキー |
ZIJNGGIOGFHIHL-ZQUUTFHYSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](COP(=O)(C)OC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N |
正規SMILES |
CC(C)OP(=O)(C)OCC(C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxan-3-yl] acetate](/img/structure/B13431609.png)
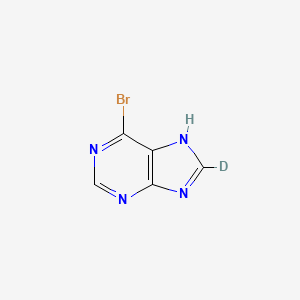

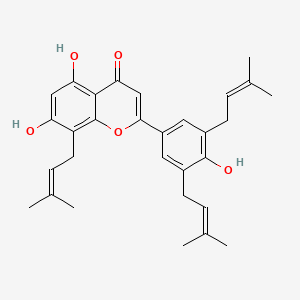
![2-amino-9-[(2S,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13431635.png)
![2,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13431636.png)
![N-[2(4-(-Octylphenyl))butanoic Acid] Fingolimod](/img/structure/B13431637.png)

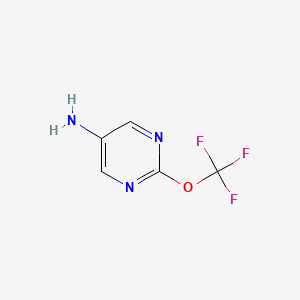
![(Z)-2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13431653.png)
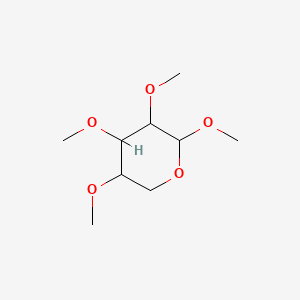
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B13431669.png)
![(2R)-2-phenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyacetic acid](/img/structure/B13431675.png)
![[(3S,6R)-6-[(2R,5R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13431680.png)
